OP-5244

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

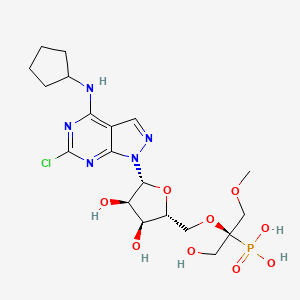

[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN5O9P/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31)/t12-,13-,14-,17-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRMLSBGAKPFW-RTPDKIPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN5O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of OP-5244: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical enzyme in the adenosine signaling pathway.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on immune cells, and its potential as a therapeutic agent in oncology. The information presented is a synthesis of preclinical data from peer-reviewed publications and other scientific sources.

The Adenosinergic Pathway and the Role of CD73

The tumor microenvironment is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1][4] Adenosine is generated through the sequential enzymatic degradation of adenosine triphosphate (ATP) by two key cell-surface ecto-enzymes: CD39 and CD73.[5] CD39 converts ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP to adenosine.[1][6] This extracellular adenosine then binds to its receptors on various immune cells, leading to the suppression of anti-tumor immune responses.[5]

CD73 is overexpressed in numerous cancer types, and its elevated activity is associated with poor prognosis.[1][2][4] By catalyzing the final step in adenosine production, CD73 plays a pivotal role in creating an immunosuppressive shield that protects tumor cells from immune-mediated destruction.[5][6] Therefore, inhibiting CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1][2][4]

This compound: A Potent Inhibitor of CD73

This compound was designed as a highly potent and selective inhibitor of the enzymatic activity of CD73.[1][2] Preclinical studies have demonstrated its ability to effectively block the conversion of AMP to adenosine.[1][3][5]

Quantitative Data on this compound Potency

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.25 nM | Recombinant Human CD73 | [3] |

| EC50 | 0.79 ± 0.38 nM | H1568 (NSCLC) cells | [3] |

| EC50 | 14 nM | EMT6 (murine breast cancer) cells | [7] |

| EC50 | 0.22 nM | Human CD8+ T cells | [3] |

Table 1: In Vitro Potency of this compound

Pharmacokinetic Properties of this compound

This compound has demonstrated oral bioavailability in preclinical species.

| Species | Dose (p.o.) | Cmax (µM) | AUC (µM*h) | T1/2 (h) | Reference |

| Mouse | 200 mg/kg | 42.2 | 45.1 | 3.3 | [7] |

| Rat | 10 mg/kg | 0.82 | 1.96 | 8.5 | [3] |

| Dog | 10 mg/kg | 1.25 | 1.75 | 0.82 | [3] |

| Cynomolgus Monkey | 10 mg/kg | 1.72 | 14.2 | 4.6 | [3] |

Table 2: Pharmacokinetic Parameters of this compound

Reversal of Immunosuppression

The primary mechanism by which this compound exerts its anti-tumor effects is by reversing the immunosuppressive effects of adenosine.[1][5] By inhibiting CD73, this compound prevents the production of adenosine, thereby restoring the function of various immune effector cells.[1][3]

Rescue of AMP-Suppressed T-Cell Proliferation and Cytokine Production

In the tumor microenvironment, high levels of AMP can be converted to adenosine by CD73, leading to the suppression of T-cell activity. Preclinical studies have shown that this compound can rescue this AMP-mediated suppression.[3][6]

-

T-Cell Proliferation: In the presence of AMP, the proliferation of CD8+ T cells is significantly inhibited. Treatment with this compound (in the range of 4.1-1000 nM) for 96 hours has been shown to restore the proliferative capacity of these T cells.[3]

-

Cytokine Production: The production of key anti-tumor cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), by T cells is also suppressed by AMP-derived adenosine. This compound treatment has been demonstrated to rescue the production of these crucial cytokines.[3]

Signaling Pathways and Experimental Workflows

The Adenosinergic Signaling Pathway

The following diagram illustrates the central role of CD73 in the adenosinergic pathway and the point of intervention for this compound.

Caption: The adenosinergic pathway and the inhibitory action of this compound on CD73.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on published literature.

CD73 Enzymatic Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human CD73.

-

Materials:

-

Recombinant human CD73 enzyme.

-

AMP (substrate).

-

This compound (test compound).

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2).

-

Malachite green phosphate detection kit or equivalent.

-

96-well microplate.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well, followed by the diluted this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection method, reading the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Adenosine Production Assay

-

Objective: To determine the cellular potency (EC50) of this compound in inhibiting adenosine production by cancer cells.

-

Cell Lines:

-

H1568 (human non-small cell lung cancer)

-

EMT6 (murine breast cancer)

-

-

Materials:

-

Cultured cancer cells (H1568 or EMT6).

-

AMP.

-

This compound.

-

Cell culture medium.

-

LC-MS/MS system for adenosine quantification.

-

-

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified pre-incubation period.

-

Add a fixed concentration of AMP to the cell culture medium.

-

Incubate for a defined time to allow for the conversion of AMP to adenosine.

-

Collect the cell culture supernatant.

-

Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of adenosine production at each this compound concentration and determine the EC50 value.

-

AMP-Suppressed CD8+ T-Cell Proliferation and Cytokine Production Assay

-

Objective: To assess the ability of this compound to rescue the proliferation and cytokine production of CD8+ T cells suppressed by AMP.

-

Materials:

-

Isolated human peripheral blood CD8+ T cells.

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads).

-

AMP.

-

This compound.

-

Cell proliferation dye (e.g., CFSE).

-

Flow cytometer.

-

ELISA or multiplex bead array for cytokine quantification (e.g., IFNγ, TNFα).

-

-

Procedure:

-

Label isolated CD8+ T cells with a cell proliferation dye (e.g., CFSE).

-

Activate the T cells using anti-CD3/CD28 beads.

-

Culture the activated T cells in the presence of a suppressive concentration of AMP, with or without a serial dilution of this compound.

-

Incubate the cells for a period of time (e.g., 96 hours).

-

For Proliferation Analysis:

-

Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

-

Quantify the percentage of proliferating cells in each condition.

-

-

For Cytokine Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IFNγ, TNFα) using ELISA or a multiplex bead array.

-

-

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of CD73. Its mechanism of action is centered on the blockade of adenosine production within the tumor microenvironment. By inhibiting CD73, this compound effectively reduces the levels of immunosuppressive adenosine, leading to the restoration of anti-tumor immune responses, including the proliferation and cytokine production of effector T cells. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of cancer.

References

- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. oricpharma.com [oricpharma.com]

OP-5244: A Technical Guide to a Novel CD73 Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73, for its application in cancer research and drug development. This document details the core mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction: The Role of CD73 in Tumor Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. A key mechanism of tumor immune evasion is the production of adenosine (ADO), a potent immunosuppressive molecule.[1] CD73, also known as ecto-5'-nucleotidase (eN), is a cell surface enzyme that plays a critical role in the extracellular production of adenosine by catalyzing the hydrolysis of adenosine monophosphate (AMP).[2][3]

Overexpressed in a wide range of cancers, elevated CD73 activity leads to high concentrations of adenosine in the TME, which in turn suppresses the activity of crucial anti-tumor immune cells such as CD8+ T cells.[1][2] This immunosuppression is a major obstacle to effective cancer immunotherapy. Therefore, the inhibition of CD73 presents a compelling therapeutic strategy to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[2]

This compound is a novel, potent, and orally bioavailable small-molecule inhibitor of CD73 designed to block the production of immunosuppressive adenosine in the tumor microenvironment.[2][3]

Mechanism of Action of this compound

This compound is a competitive inhibitor of the CD73 enzyme.[1] By binding to CD73, it prevents the hydrolysis of AMP into adenosine. This blockade of adenosine production leads to a reduction of immunosuppressive signals within the TME, thereby restoring and enhancing the function of anti-tumor immune cells.[1][2]

The primary mechanism of action of this compound involves:

-

Direct inhibition of CD73 enzymatic activity.

-

Reduction of extracellular adenosine levels in the tumor microenvironment.

-

Reversal of adenosine-mediated suppression of CD8+ T cell proliferation and cytokine production. [3]

This ultimately leads to an enhanced anti-tumor immune response.

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CD73 Inhibition) | 0.25 nM | Biochemical Assay | [3] |

| EC50 (Adenosine Production Inhibition) | 0.79 nM | H1568 (NSCLC) Cells | [3] |

| EC50 (AMP Hydrolysis Inhibition) | 0.22 nM | Peripheral Blood-derived CD8+ T Cells | [3] |

| Effective Concentration Range (Rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production) | 4.1 - 1000 nM | Peripheral Blood-derived CD8+ T Cells | [3] |

| Concentration for Complete Inhibition of Adenosine Production | 0.01 nM - 10 µM | H1568 and EMT6 cells | [3] |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Syngeneic Mouse Model | This compound | 15 mg/kg/day, s.c. for 13 days | Tumor growth inhibition | [3] |

| Syngeneic Mouse Model | This compound | 150 mg/kg, p.o. twice daily for 16 days | Increased CD8+ T cell infiltration and reversal of immunosuppression | [3] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration | Dose | Cmax (µM) | AUC (µM·h) | Terminal Elimination Half-life (h) | Plasma Clearance (L/kg/h) | Volume of Distribution (L/kg) | Reference |

| Rat | i.v. | 0.2 mg/kg | - | - | 8.5 | 0.18 | 0.22 | [4] |

| Dog | i.v. | 0.2 mg/kg | - | - | 0.82 | 1.22 | 0.29 | [4] |

| Cynomolgus Monkey | i.v. | 0.2 mg/kg | - | - | 4.6 | 0.05 | 0.10 | [4] |

| Rat | p.o. | 10 mg/kg | 0.82 | 1.96 | - | - | - | [4] |

| Dog | p.o. | 10 mg/kg | 1.25 | 1.75 | - | - | - | [4] |

| Cynomolgus Monkey | p.o. | 10 mg/kg | 1.72 | 14.2 | - | - | - | [4] |

Signaling Pathways and Experimental Workflows

Diagram 1: The CD73-Adenosine Signaling Pathway

Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.

Diagram 2: General Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical assessment of a CD73 inhibitor like this compound.

Experimental Protocols

Disclaimer: The following are representative protocols based on standard methodologies for the preclinical evaluation of small molecule CD73 inhibitors. The exact protocols used in the original studies of this compound may have varied.

CD73 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CD73.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine Monophosphate (AMP) as substrate

-

Malachite green phosphate detection kit

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

-

This compound stock solution (in DMSO)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant human CD73 to each well of a 384-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular Adenosine Production Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting adenosine production in cancer cells.

Materials:

-

H1568 non-small cell lung cancer (NSCLC) cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

AMP

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

LC-MS/MS system for adenosine quantification

Procedure:

-

Seed H1568 cells in a 96-well plate and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

-

Incubate for a specified time (e.g., 1 hour).

-

Add AMP to the wells to a final concentration relevant for the assay.

-

Incubate for an additional period (e.g., 2-4 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of adenosine production for each this compound concentration.

-

Determine the EC50 value by fitting the dose-response curve.

T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of this compound to rescue AMP-suppressed CD8+ T-cell proliferation and cytokine production.

Materials:

-

Isolated human peripheral blood CD8+ T cells

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

AMP

-

This compound stock solution (in DMSO)

-

Cell proliferation dye (e.g., CFSE)

-

ELISA or multiplex immunoassay kits for cytokine detection (e.g., IFN-γ, TNF-α)

-

96-well cell culture plates

Procedure:

-

Label isolated CD8+ T cells with a cell proliferation dye.

-

Activate the T cells using anti-CD3/CD28 beads.

-

Plate the activated T cells in a 96-well plate.

-

Add AMP to the appropriate wells to suppress T-cell function.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells containing AMP.

-

Incubate the plate for 96 hours at 37°C.

-

After incubation, collect the cell culture supernatant for cytokine analysis.

-

Analyze the proliferation of T cells by measuring the dilution of the proliferation dye using flow cytometry.

-

Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex immunoassay.

-

Analyze the data to determine the concentration-dependent effect of this compound on rescuing T-cell proliferation and cytokine production in the presence of AMP.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.

Materials:

-

Female BALB/c mice

-

EMT6 murine breast cancer cells

-

This compound formulation for in vivo administration (subcutaneous or oral)

-

Calipers for tumor measurement

Procedure:

-

Implant a specific number of EMT6 cells subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle according to the specified dosing schedule (e.g., 15 mg/kg/day, s.c. or 150 mg/kg, p.o. twice daily).

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound. For pharmacodynamic studies, analyze the ratio of adenosine to AMP in the tumor tissue. For immune-phenotyping, analyze the infiltration of CD8+ T cells.

Conclusion

This compound is a highly potent, orally bioavailable small-molecule inhibitor of CD73 with a clear mechanism of action in reversing adenosine-mediated immunosuppression. Preclinical data demonstrate its ability to effectively inhibit CD73, block adenosine production, and restore anti-tumor immune responses, leading to tumor growth inhibition in vivo. The favorable pharmacokinetic profile of this compound across multiple species further supports its potential as a promising therapeutic agent in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel CD73 inhibitors.

References

- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

The Role of OP-5244 in the Adenosine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. It details its mechanism of action within the adenosine pathway, summarizes key preclinical data, and outlines the experimental basis for its characterization. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction to the Adenosinergic Pathway and the Role of CD73

The adenosinergic pathway is a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine, a potent immunosuppressive molecule, is generated through the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine monophosphate (AMP). A key enzyme in this process is ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of AMP to adenosine.[1][3][4]

In many cancer types, CD73 is overexpressed, leading to an accumulation of adenosine in the TME.[1][3][4] This elevated adenosine level suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby enabling tumor cells to evade immune surveillance.[4] Consequently, targeting CD73 to inhibit adenosine production has emerged as a promising strategy in cancer immunotherapy.[1][3]

This compound: A Potent Inhibitor of CD73

This compound is a novel, orally bioavailable small-molecule inhibitor designed to target CD73.[1][3][5] It acts by blocking the enzymatic activity of CD73, thereby preventing the conversion of AMP to immunosuppressive adenosine.[1][3][5] Preclinical studies have demonstrated that this compound is a highly potent inhibitor of CD73 with the potential to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[1][2][3][6]

Mechanism of Action

This compound functions as a competitive inhibitor of CD73.[4] By binding to the active site of the enzyme, it prevents the substrate (AMP) from being hydrolyzed, thus directly blocking the production of adenosine.[1][3] This reduction in extracellular adenosine alleviates the suppression of immune cells within the tumor microenvironment, leading to an enhanced anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line / System | Value | Reference |

| IC₅₀ | Human | Recombinant CD73 | 0.25 nM | [5][7] |

| EC₅₀ | Human | H1568 (NSCLC) cells | 0.79 ± 0.38 nM | [5] |

| EC₅₀ | Human | CD8⁺ T cells | 0.22 nM | [5] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (p.o.) | Cₘₐₓ (µM) | AUC (µM·h) | Reference |

| Rat | 10 mg/kg | 0.82 | 1.96 | [5] |

| Dog | 10 mg/kg | 1.25 | 1.75 | [5] |

| Cynomolgus Monkey | 10 mg/kg | 1.72 | 14.2 | [5] |

| Species | Dose (i.v.) | Plasma Clearance (L/kg/h) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| Rat | 0.2 mg/kg | 0.18 | 0.22 | 8.5 | [5] |

| Dog | 0.2 mg/kg | 1.22 | 0.29 | 0.82 | [5] |

| Cynomolgus Monkey | 0.2 mg/kg | 0.05 | 0.10 | 4.6 | [5] |

Table 3: In Vivo Efficacy of this compound

| Mouse Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| EMT-6 | Murine Breast Cancer | 150 mg/kg, p.o. BID for 16 days | Increased CD8⁺ T cell infiltration, reversed immunosuppression | [8] |

| E.G7-OVA | Murine T Cell Lymphoma | 15 mg/kg/day, s.c. for 13 days | Tumor growth inhibition | [7][8] |

Experimental Protocols

While detailed, step-by-step protocols for the replication of all experiments are not publicly available in the cited literature, this section outlines the general methodologies employed in the key preclinical studies of this compound.

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CD73.

General Procedure:

-

Recombinant human CD73 enzyme is incubated with varying concentrations of this compound.

-

The substrate, adenosine monophosphate (AMP), is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of adenosine produced is quantified, typically using high-performance liquid chromatography (HPLC) or a coupled enzyme assay that detects the phosphate released.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Adenosine Production Assay

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound in inhibiting adenosine production in cancer cells and T cells.

General Procedure:

-

Human cancer cell lines (e.g., H1568) or isolated human CD8⁺ T cells are cultured.

-

The cells are treated with a range of concentrations of this compound.

-

AMP is added to the cell culture medium to serve as the substrate for endogenous CD73.

-

After a specific incubation period, the supernatant is collected.

-

The concentration of adenosine in the supernatant is measured, often by mass spectrometry.

-

The EC₅₀ value is calculated by plotting the adenosine concentration against the this compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound in syngeneic mouse models.

General Procedure:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6) are inoculated with a specific number of tumor cells (e.g., EMT-6 or E.G7-OVA).

-

Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

-

This compound is administered to the treatment group according to a defined dosing schedule (e.g., oral gavage or subcutaneous infusion).[7][8]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as measuring the intratumoral ratio of adenosine to AMP and analyzing the infiltration of immune cells (e.g., CD8⁺ T cells) by flow cytometry.[8]

-

The anti-tumor effect is assessed by comparing the tumor growth in the this compound-treated group to the vehicle control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data strongly support its mechanism of action and demonstrate its potential to reverse immunosuppression and inhibit tumor growth. The quantitative data and experimental outlines provided in this guide offer a solid foundation for researchers and drug development professionals to understand the role of this compound in the adenosine pathway and its promise as a novel cancer immunotherapy agent. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. oricpharma.com [oricpharma.com]

OP-5244: A Technical Guide to its Mechanism and Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine triphosphate (ATP) catabolism pathway. Within the tumor microenvironment (TME), CD73-mediated hydrolysis of adenosine monophosphate (AMP) to adenosine contributes significantly to immunosuppression, thereby facilitating tumor growth and immune evasion. This compound effectively blocks this process, leading to a reduction in immunosuppressive adenosine levels and a subsequent restoration of anti-tumor immune responses. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

Introduction: The Adenosinergic Pathway and its Role in Cancer Immunity

The adenosinergic pathway is a key metabolic checkpoint that regulates immune responses within the TME.[1] Extracellular ATP, often released by stressed or dying tumor cells, is sequentially hydrolyzed by the ectonucleotidases CD39 and CD73.[2] CD39 converts ATP and adenosine diphosphate (ADP) to AMP, which is then dephosphorylated by CD73 to produce adenosine.[1][2]

Adenosine exerts potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[2] This signaling cascade leads to a dampening of anti-tumor immunity through the inhibition of T cell proliferation and cytokine production, suppression of NK cell cytotoxicity, and impairment of DC maturation and function.[2] High expression of CD73 in various cancers is often correlated with poor prognosis, highlighting its significance as a therapeutic target.[3]

This compound was developed as a highly potent inhibitor of CD73 to counteract this immunosuppressive mechanism and reinvigorate the anti-tumor immune response.[3]

Mechanism of Action of this compound

This compound is a novel monophosphonate small-molecule that competitively inhibits the enzymatic activity of CD73.[3] By blocking the hydrolysis of AMP to adenosine, this compound effectively reduces the concentration of immunosuppressive adenosine in the TME.[3] This leads to the reversal of adenosine-mediated immunosuppression, thereby enhancing the function of effector immune cells and promoting an anti-tumor microenvironment.[3][4]

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (hCD73) | 0.25 nM | Recombinant human CD73 | [5] |

| EC50 (Adenosine Production Inhibition) | 0.79 ± 0.38 nM | H1568 (NSCLC) cells | [5] |

| EC50 (AMP Hydrolysis Inhibition) | 0.22 nM | Peripheral blood-derived CD8+ T cells | [5] |

Table 2: In Vitro Effects of this compound on T-Cell Function

| Assay | Conditions | Effect of this compound (4.1-1000 nM) | Reference |

| CD8+ T-cell Proliferation | AMP-suppressed | Rescued proliferation | [5] |

| Cytokine Production (IFNγ, TNFα) | AMP-suppressed | Rescued production | [5] |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Dose (p.o.) | Cmax (µM) | AUC (µM·h) | Terminal Half-life (h) | Reference |

| Rat | 10 mg/kg | 0.82 | 1.96 | 8.5 (i.v.) | [5] |

| Dog | 10 mg/kg | 1.25 | 1.75 | 0.82 (i.v.) | [5] |

| Cynomolgus Monkey | 10 mg/kg | 1.72 | 14.2 | 4.6 (i.v.) | [5] |

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Mouse Model | Treatment | Key Findings | Reference |

| EMT6 Syngeneic Model | 150 mg/kg p.o. twice daily for 16 days | Increased CD8+ T-cell infiltration, Reversed immunosuppression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring 5'-Nucleotidase activity.[6][7]

-

Sample Preparation:

-

For tissue samples, homogenize 10 mg of tissue in 100 µL of ice-cold 5'-NT Assay Buffer.

-

For cell samples, lyse 1 x 10^6 cells in 100 µL of ice-cold 5'-NT Assay Buffer.

-

Incubate the homogenate/lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay. Determine protein concentration.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided ammonia standard.

-

In a 96-well plate, add 5-20 µL of sample per well.

-

For inhibitor studies, pre-incubate the sample with this compound or a vehicle control.

-

Prepare a reaction mix containing the 5'-NT Substrate and Converter.

-

Add the reaction mix to each well and incubate at 37°C for 20-30 minutes.

-

Add a stop solution to terminate the reaction.

-

Add Developer I and Developer II to each well to quantify the released ammonia.

-

Measure the absorbance at 670 nm.

-

Calculate CD73 activity based on the standard curve.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol is a standard method for assessing T-cell proliferation by flow cytometry.[8][9][10][11]

-

Cell Staining:

-

Isolate peripheral blood mononuclear cells (PBMCs) or specific T-cell populations.

-

Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CellTrace™ CFSE to a final concentration of 1-5 µM.

-

Incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete culture medium.

-

Incubate for 5 minutes on ice.

-

Wash the cells three times with complete culture medium.

-

-

Cell Culture and Stimulation:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add the desired stimulus (e.g., anti-CD3/CD28 beads or antibodies).

-

Add AMP to induce suppression and different concentrations of this compound to test for rescue of proliferation.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies for cell surface markers (e.g., CD8, CD4).

-

Analyze the cells by flow cytometry, detecting CFSE in the FITC channel.

-

Proliferating cells will exhibit a sequential halving of CFSE fluorescence intensity with each cell division.

-

In Vivo Subcutaneous Tumor Model

This is a general protocol for establishing a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.[12][13][14][15][16]

-

Tumor Cell Implantation:

-

Culture the desired syngeneic tumor cell line (e.g., EMT6).

-

Harvest and resuspend the cells in sterile PBS or Matrigel.

-

Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of immunocompetent mice (e.g., BALB/c).

-

-

Treatment:

-

Monitor tumor growth by caliper measurements.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 150 mg/kg, twice daily). The vehicle control group should receive the same volume of the vehicle solution.

-

-

Efficacy and Pharmacodynamic Readouts:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be processed for:

-

Immune cell analysis by flow cytometry: Digest the tumor to a single-cell suspension and stain with antibodies against various immune cell markers (e.g., CD45, CD8, CD4, FoxP3).[12][13][14][15]

-

Measurement of adenosine and AMP: Homogenize the tumor tissue and analyze the levels of adenosine and AMP by LC-MS/MS.

-

-

Visualizations

Signaling Pathway

References

- 1. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. mucosalimmunology.ch [mucosalimmunology.ch]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. bu.edu [bu.edu]

- 12. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry [ouci.dntb.gov.ua]

- 16. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of OP-5244: A Potent and Orally Bioavailable CD73 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for OP-5244, a novel small molecule inhibitor of CD73. This compound is being investigated for its potential in cancer immunotherapy due to its ability to block the production of immunosuppressive adenosine in the tumor microenvironment. This document summarizes the key quantitative data, details the experimental protocols used in its preclinical evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, pharmacokinetic profile, and in vivo efficacy of this compound based on available preclinical data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| CD73 IC50 | 0.25 nM | Biochemical Assay | [1] |

| Adenosine Production EC50 | 0.79 nM | H1568 (NSCLC) Cells | [1] |

| 14 nM | EMT6 (Murine Breast Cancer) Cells | [2] | |

| 0.22 nM | Human CD8+ T Cells | [1] | |

| CYP Inhibition IC50 | > 20 µM | CYP3A4, 2C8, 2C9 | [3] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Cmax (µM) | AUCinf (µM*h) | T1/2 (h) | Reference |

| Mouse | 200 mg/kg, p.o. | 42.2 | 45.1 | 3.3 | [2] |

| Rat | 10 mg/kg, p.o. | 0.82 | 1.96 | 8.5 | [2] |

| Dog | 10 mg/kg, p.o. | 1.25 | 1.75 | 0.82 | [2] |

| Cynomolgus Monkey | 10 mg/kg, p.o. | 1.72 | 14.2 | 4.6 | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| E.G7-OVA Murine T Cell Lymphoma in C57BL6 Mice | 15 mg/kg/day, s.c. for 13 days | Single-agent anti-tumor effects | [1] |

| E.G7-OVA Murine T Cell Lymphoma in C57BL6 Mice | 150 mg/kg, p.o. twice daily for 16 days | Increased CD8+ T cell infiltration and reversal of immunosuppression | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.

Caption: The adenosinergic signaling pathway in the tumor microenvironment and the inhibitory action of this compound on CD73.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical studies of this compound. These protocols are synthesized from general best practices and available information specific to this compound studies.

CD73 Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of CD73.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP) as the substrate

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Malachite green-based phosphate detection kit

-

96-well microplates

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant human CD73 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding AMP to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent, which detects the amount of inorganic phosphate released from AMP hydrolysis.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Adenosine Production Assay in Cancer Cells (EC50 Determination)

Objective: To determine the effective concentration of this compound that inhibits 50% of adenosine production in cancer cell lines (e.g., H1568, EMT6).

Materials:

-

H1568 or EMT6 cancer cell lines

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound at various concentrations

-

AMP

-

LC-MS/MS system for adenosine quantification

Protocol:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

-

Add AMP to the cell culture medium to initiate adenosine production.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Analyze the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of adenosine production for each this compound concentration compared to the vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting to a dose-response curve.

T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of this compound to rescue AMP-suppressed CD8+ T-cell proliferation and cytokine production.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T cells

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

AMP

-

This compound at various concentrations

-

Cell proliferation dye (e.g., CFSE) or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

-

ELISA or multiplex bead array kits for cytokine detection (e.g., IFN-γ, TNF-α)

Protocol:

-

Label isolated CD8+ T cells with a proliferation dye like CFSE, if using flow cytometry for readout.

-

Activate the T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Treat the activated T cells with a fixed concentration of AMP to induce immunosuppression.

-

Concurrently, treat the cells with a serial dilution of this compound. Include appropriate controls (no AMP, AMP + vehicle).

-

Culture the cells for 3-5 days.

-

For proliferation analysis:

-

If using CFSE, acquire the cells on a flow cytometer and analyze the dilution of the dye as a measure of cell division.

-

If using a viability reagent, add the reagent to the wells and measure the luminescence, which correlates with the number of viable, proliferating cells.

-

-

For cytokine analysis:

-

Collect the culture supernatant at the end of the incubation period.

-

Measure the concentration of key cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.

-

-

Quantify the rescue of proliferation and cytokine production by this compound in the presence of AMP.

In Vivo Tumor Model and Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

E.G7-OVA murine T-cell lymphoma cell line

-

This compound formulation for oral or subcutaneous administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inoculate C57BL/6 mice with E.G7-OVA cells.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or the vehicle according to the specified dosing regimen (e.g., 150 mg/kg, p.o., twice daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle group.

-

For pharmacodynamic analysis:

-

A separate cohort of tumor-bearing mice can be treated with this compound.

-

At specified time points after treatment, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3).

-

Analyze the immune cell populations within the tumor microenvironment by flow cytometry to determine the extent of CD8+ T-cell infiltration.

-

References

OP-5244: A Technical Guide to its Impact on T-Cell Function and Proliferation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and impact of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73, on T-cell function and proliferation. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer immunotherapy.

Introduction to this compound and its Target, CD73

This compound is a novel investigational drug that targets CD73 (ecto-5'-nucleotidase), a cell-surface enzyme that plays a critical role in tumor-induced immunosuppression. CD73 is the final enzyme in the extracellular ATP-to-adenosine conversion pathway, hydrolyzing adenosine monophosphate (AMP) into adenosine. High concentrations of adenosine within the tumor microenvironment have potent immunosuppressive effects on various immune cells, including T-cells, thereby allowing cancer cells to evade immune destruction. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, leading to the restoration and enhancement of anti-tumor T-cell activity.

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize the key quantitative data on the potency and efficacy of this compound in inhibiting CD73 and rescuing T-cell function from adenosine-mediated suppression.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 | Recombinant Human CD73 | 0.25 nM | [1] |

| EC50 (ADO Production) | H1568 (NSCLC) Cells | 0.79 nM | [1] |

| EC50 (AMP Hydrolysis) | Human CD8+ T-Cells | 0.22 nM | [1] |

Table 2: Dose-Dependent Rescue of AMP-Suppressed Human CD8+ T-Cell Function by this compound

| This compound Concentration | T-Cell Proliferation (% of Control) | IFN-γ Secretion (% of Control) | TNF-α Secretion (% of Control) | IL-2 Secretion (% of Control) |

| 4.1 nM | Data not fully available, but shows rescue | Data not fully available | Data not fully available | Data not fully available |

| 100 nM | Complete Rescue | Complete Rescue | Complete Rescue | Complete Rescue |

| 1000 nM | Maintained Rescue | Maintained Rescue | Maintained Rescue | Maintained Rescue |

| Data synthesized from qualitative and quantitative statements in preclinical studies. "Complete Rescue" indicates a restoration of function to levels seen in the absence of AMP-induced suppression.[2][3] |

Signaling Pathway Modulation by this compound

This compound exerts its effects by disrupting the CD73-adenosine signaling axis, which leads to the suppression of T-cell function. The following diagram illustrates this pathway and the point of intervention for this compound.

Caption: The CD73-Adenosine Immunosuppressive Pathway and this compound's Mechanism of Action.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the impact of this compound on T-cell function.

Human CD8+ T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of CD8+ T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution analysis via flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD8+ T-Cell Isolation Kit (e.g., magnetic-activated cell sorting)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Human IL-2

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

-

CFSE Cell Proliferation Kit

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

This compound (various concentrations)

-

Adenosine Monophosphate (AMP)

-

Flow cytometer

Procedure:

-

Isolation of CD8+ T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD8+ T-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

-

CFSE Staining: Resuspend the purified CD8+ T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI medium.

-

Cell Plating and Stimulation: Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium. Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL) and containing soluble anti-CD28 antibody (e.g., 2 µg/mL) and human IL-2 (e.g., 20 U/mL).

-

Treatment with this compound and AMP: Add varying concentrations of this compound to the appropriate wells. To induce immunosuppression, add AMP to a final concentration of 100 µM or 1 mM. Include control wells with no AMP, and AMP with vehicle control.

-

Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with PBS containing 2% FBS. Acquire the samples on a flow cytometer. Gate on the live, single CD8+ T-cell population. Analyze the CFSE fluorescence intensity to determine the percentage of proliferated cells, with each successive peak of lower fluorescence representing a cell division.

Cytokine Secretion Analysis (ELISA)

This protocol describes the measurement of key T-cell effector cytokines (IFN-γ, TNF-α, IL-2) in culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from the T-cell proliferation assay (from step 5)

-

ELISA kits for human IFN-γ, TNF-α, and IL-2

-

Microplate reader

Procedure:

-

Supernatant Collection: After the 96-hour incubation, centrifuge the 96-well plates and carefully collect the culture supernatants. Store at -80°C until analysis.

-

ELISA Protocol: Perform the ELISA for each cytokine according to the manufacturer's instructions. A general workflow is as follows:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and diluted culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve for each cytokine and calculate the concentration of each cytokine in the culture supernatants.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro assessment of this compound's impact on T-cell function.

Caption: A typical experimental workflow for assessing the in vitro effects of this compound on T-cell function.

Conclusion

This compound is a potent inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data strongly indicate that this compound can rescue T-cell proliferation and effector cytokine production from AMP-mediated suppression. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental methodologies used to characterize its impact on T-cell function, serving as a valuable resource for the scientific community engaged in cancer immunotherapy research and development.

References

OP-5244: A Technical Guide to Reversing Immunosuppression through CD73 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by a complex network of immunosuppressive mechanisms that impede effective anti-tumor immunity. A key pathway in this process is the generation of extracellular adenosine, a potent immunosuppressive molecule, through the enzymatic activity of ecto-5'-nucleotidase (CD73). OP-5244 is an orally bioavailable, potent, and selective small-molecule inhibitor of CD73. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and its role in reversing immunosuppression. Quantitative data from preclinical studies are summarized, and generalized experimental protocols for assessing CD73 inhibition are provided. Visual representations of the relevant signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The Adenosinergic Pathway and Tumor Immune Evasion

The adenosinergic pathway is a critical regulator of immune responses within the tumor microenvironment.[1][2] Extracellular adenosine, produced through the dephosphorylation of adenosine monophosphate (AMP) by the cell-surface enzyme CD73, acts as a potent immunosuppressant.[1][2][3] CD73 is frequently overexpressed in various cancers, leading to an accumulation of adenosine that suppresses the activity of key anti-tumor immune cells, including CD8+ T cells.[1][3] This suppression facilitates tumor growth and immune evasion. Therefore, targeting CD73 to inhibit adenosine production represents a promising strategy in cancer immunotherapy.[1][3][4] this compound was developed as a highly potent and orally bioavailable small-molecule inhibitor of CD73 to counteract this immunosuppressive mechanism.[1][2][4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CD73, blocking the hydrolysis of AMP to adenosine.[1] By inhibiting CD73, this compound effectively reduces the concentration of immunosuppressive adenosine in the extracellular space.[1][2][4] This alleviates the suppression of immune cells, particularly CD8+ T cells, thereby restoring their ability to mount an effective anti-tumor response. Preclinical studies have demonstrated that this compound completely inhibits adenosine production in both human cancer cells and CD8+ T cells.[1][2]

Signaling Pathway

Caption: The adenosinergic pathway in the tumor microenvironment.

Preclinical Data Summary

Preclinical studies have demonstrated the potent activity of this compound in inhibiting CD73 and reversing immunosuppression. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.25 nM | Recombinant CD73 enzyme | [3][5] |

| EC50 (ADO production) | 0.79 nM | H1568 (NSCLC) cells | [3][5] |

| EC50 (AMP hydrolysis) | 0.22 nM | Peripheral blood-derived CD8+ T cells | [3][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse | 15 mg/kg/day (s.c.) for 13 days | Showed anti-tumor effects as a single agent. | [3] |

| Mouse | 150 mg/kg (p.o.) twice daily for 16 days | Increased CD8+ T cell infiltration and reversed immunosuppression. | [3][5] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard methodologies for evaluating CD73 inhibitors. Specific details from the primary research on this compound are not fully available in the public domain.

In Vitro CD73 Inhibition Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

-

Reagents and Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

This compound (or other inhibitors) at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

-

Malachite Green reagent

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CD73, and varying concentrations of this compound.

-

Initiate the reaction by adding AMP to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the concentration of inorganic phosphate released based on a standard curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Assay for Adenosine Production

This assay quantifies the inhibition of adenosine production in cancer cells.

-

Cell Culture:

-

Culture CD73-expressing cancer cells (e.g., H1568 human non-small cell lung cancer cells) in appropriate media.

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add AMP to the cell culture medium.

-

Incubate for a defined period to allow for adenosine production.

-

Collect the cell culture supernatant.

-

Analyze the concentration of adenosine in the supernatant using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the EC50 value for the inhibition of adenosine production.

-

T-Cell Proliferation and Cytokine Release Assay

This assay assesses the ability of this compound to rescue T-cell function from AMP-induced suppression.

-

T-Cell Isolation:

-

Isolate CD8+ T cells from peripheral blood mononuclear cells (PBMCs).

-

-

Procedure:

-

Activate the isolated CD8+ T cells using anti-CD3/CD28 beads.

-

Culture the activated T cells in the presence of AMP to induce suppression.

-

Treat the suppressed T cells with a range of this compound concentrations (e.g., 4.1-1000 nM).

-

Measure T-cell proliferation using a standard method (e.g., CFSE dilution assay by flow cytometry).

-

Collect the cell culture supernatant and measure the levels of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.

-

In Vivo Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line that expresses CD73 (e.g., EMT6).

-

-

Procedure:

-

Implant the tumor cells subcutaneously into the flanks of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 150 mg/kg, twice daily).

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and harvest the tumors and spleens.

-

Analyze the tumor tissue for immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.

-

Analyze splenocytes for changes in immune cell populations and function.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable small-molecule inhibitor of CD73 that effectively reverses immunosuppression by blocking the production of adenosine in the tumor microenvironment. Preclinical data robustly support its mechanism of action and demonstrate its potential as a novel cancer immunotherapy. The ability of this compound to restore anti-tumor T-cell function highlights its potential for use as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in various cancer types.

References

- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]

Preclinical Profile of OP-5244: A Potent, Orally Bioavailable CD73 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OP-5244 is a novel, potent, and orally bioavailable small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine triphosphate (ATP) catabolism pathway. In the tumor microenvironment (TME), overexpression of CD73 leads to the accumulation of immunosuppressive adenosine, thereby dampening the anti-tumor immune response. This compound effectively blocks the production of adenosine, leading to the reversal of immunosuppression and demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the initial findings on this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the Adenosinergic Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In many cancers, CD73 is overexpressed, leading to high concentrations of adenosine in the TME.[1] Adenosine then binds to its receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor functions. By inhibiting CD73, this compound blocks this critical step in adenosine production, thereby reducing the immunosuppressive tone of the TME and restoring immune cell function.[1][2]

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Species | IC50 (nM) | EC50 (nM) | Reference(s) |

| Biochemical Assay | CD73 | Human | 0.25 | - | [3][4] |

| Adenosine Production | H1568 (NSCLC) | Human | - | 0.79 ± 0.38 | [3] |

| AMP Hydrolysis | CD8+ T cells | Human | - | 0.22 | [3] |

| Adenosine Production | EMT6 (Breast Cancer) | Murine | - | - | [4] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | T½ (h) | Reference(s) |

| Rat | 10 | p.o. | 0.82 | 1.96 | - | [3] |

| Rat | 0.2 | i.v. | - | - | 8.5 | [3] |

| Dog | 10 | p.o. | 1.25 | 1.75 | - | [3] |

| Dog | 0.2 | i.v. | - | - | 0.82 | [3] |

| Cynomolgus Monkey | 10 | p.o. | 1.72 | 14.2 | - | [3] |

| Cynomolgus Monkey | 0.2 | i.v. | - | - | 4.6 | [3] |

Table 3: In Vivo Efficacy of this compound in Mouse Syngeneic Tumor Models

| Tumor Model | Mouse Strain | Treatment | Outcome | Reference(s) |

| EMT-6 Murine Breast Cancer | BALB/c | 150 mg/kg, p.o., twice daily for 16 days | Increased CD8+ T cell infiltration, reversed immunosuppression | [4][5] |

| E.G7-OVA Murine T Cell Lymphoma | C57BL/6 | 15 mg/kg/day, s.c., for 13 days | Tumor growth inhibition | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Adenosine Production Assay

This protocol describes the method to assess the ability of this compound to inhibit the production of adenosine in cancer cell lines.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell line H1568 or murine breast cancer cell line EMT6.

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS.

-

This compound stock solution (in DMSO).

-

Adenosine monophosphate (AMP).

-

LC-MS/MS system for adenosine quantification.

Procedure:

-

Cell Seeding: Seed H1568 or EMT6 cells in 96-well plates at a density of 5 x 104 cells/well and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour.

-

AMP Addition: Add AMP to each well to a final concentration of 10 µM.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Sample Collection and Analysis: Collect the supernatant and analyze the concentration of adenosine using a validated LC-MS/MS method.

-

Data Analysis: Calculate the EC50 value by fitting the dose-response curve using a four-parameter logistic equation.

References

- 1. Orally Bioavailable Small-Molecule CD73 Inhibitor (this compound) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. oricpharma.com [oricpharma.com]

Methodological & Application

Application Notes and Protocols for OP-5244 in H1568 and EMT6 Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent, orally bioavailable small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3] CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as an immunosuppressive signaling molecule, hindering the anti-tumor immune response.[2] Overexpression of CD73 has been observed in various cancers and is often associated with poor prognosis.[2] By inhibiting CD73, this compound effectively blocks the production of immunosuppressive adenosine, thereby offering a promising therapeutic strategy for cancer treatment.[1][2][3]

These application notes provide detailed protocols for the use of this compound in two commonly studied cancer cell lines: H1568 (human non-small cell lung cancer) and EMT6 (murine breast cancer). The provided methodologies for cell culture and key functional assays are designed to facilitate research into the efficacy and mechanism of action of this compound.

Data Summary

The following tables summarize the in vitro potency of this compound in H1568 and EMT6 cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | H1568 Cells | EMT6 Cells | Reference |

| IC₅₀ (CD73 Inhibition) | 0.25 nM | Not Reported | [1] |

| EC₅₀ (Adenosine Production Inhibition) | 0.79 nM | 14 nM | [4] |

Signaling Pathway

This compound targets the CD73 enzyme, a key component of the purinergic signaling pathway, which regulates extracellular adenosine levels.

Caption: The CD73 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Caption: A generalized workflow for in vitro studies of this compound.

Detailed Experimental Protocols

Cell Culture Protocols

H1568 Human Non-Small Cell Lung Cancer Cells

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

EMT6 Murine Breast Cancer Cells

-

Growth Medium: Waymouth's MB 752/1 medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell monolayer with DPBS.

-

Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cells, resuspend the pellet, and plate at a subcultivation ratio of 1:4 to 1:8.

-

Change the medium every 2-3 days.

-

Adenosine Production Assay (LC-MS/MS)

This protocol is adapted from the methods described for the characterization of this compound.

Materials:

-

H1568 or EMT6 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Adenosine Monophosphate (AMP) solution

-

Acetonitrile with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed H1568 or EMT6 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the assay medium.

-

Aspirate the culture medium from the cells and add the this compound dilutions.

-

Incubate for 1 hour at 37°C.

-

-

AMP Stimulation:

-

Add AMP to each well to a final concentration of 10 µM.